(4Z)-5-(4-nitrophenyl)-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-5-(4-nitrophenyl)-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolone derivatives. This compound is characterized by its unique structure, which includes a nitrophenyl group, a phenyl group, and a phenyldiazenyl group. It is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-5-(4-nitrophenyl)-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with phenylhydrazine and ethyl acetoacetate under reflux conditions to yield the final pyrazolone derivative. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts like acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(4Z)-5-(4-nitrophenyl)-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
(4Z)-5-(4-nitrophenyl)-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of (4Z)-5-(4-nitrophenyl)-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways. The nitrophenyl and phenyldiazenyl groups can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(4Z)-5-(4-nitrophenyl)-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one: Unique due to its combination of nitrophenyl, phenyl, and phenyldiazenyl groups.
Other pyrazolone derivatives: May have different substituents on the pyrazolone ring, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
314292-02-9 |
---|---|
Molecular Formula |
C27H19N7O3 |
Molecular Weight |
489.5 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-2-phenyl-4-[(4-phenyldiazenylphenyl)diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C27H19N7O3/c35-27-26(31-30-22-15-13-21(14-16-22)29-28-20-7-3-1-4-8-20)25(19-11-17-24(18-12-19)34(36)37)32-33(27)23-9-5-2-6-10-23/h1-18,32H |
InChI Key |
ITYGADAHTJWIEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(NN(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.